molecular formula C16H11Br B11753742 7-Bromo-1-phenylnaphthalene

7-Bromo-1-phenylnaphthalene

Cat. No.: B11753742
M. Wt: 283.16 g/mol
InChI Key: DUXIJYYQFFRHCB-UHFFFAOYSA-N
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Description

7-Bromo-1-phenylnaphthalene is an organic compound with the molecular formula C16H11Br It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a phenyl group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-phenylnaphthalene typically involves the bromination of 1-phenylnaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1-phenylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Bromo-1-phenylnaphthalene involves its interaction with specific molecular targets. The bromine atom and phenyl group contribute to its reactivity and ability to participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

  • 1-Bromo-2-phenylnaphthalene
  • 2-Bromo-1-phenylnaphthalene
  • 1-Phenyl-2-naphthol

Comparison: 7-Bromo-1-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and research applications.

Properties

Molecular Formula

C16H11Br

Molecular Weight

283.16 g/mol

IUPAC Name

7-bromo-1-phenylnaphthalene

InChI

InChI=1S/C16H11Br/c17-14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H

InChI Key

DUXIJYYQFFRHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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